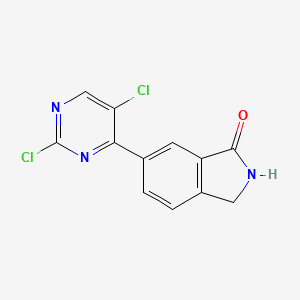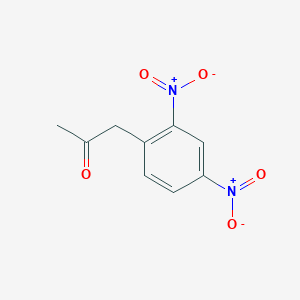![molecular formula C10H21NO B13991959 4-[(E)-2-(4-Chlorophenyl)ethenyl]-6-methoxy-8-quinolinamine CAS No. 1190-31-4](/img/structure/B13991959.png)
4-[(E)-2-(4-Chlorophenyl)ethenyl]-6-methoxy-8-quinolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexanamide,n-(1,1-dimethylethyl)- can be synthesized through several methods. One common approach involves the reaction of hexanoyl chloride with tert-butylamine in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions. The general reaction scheme is as follows:
Hexanoyl chloride+tert-Butylamine→Hexanamide,n-(1,1-dimethylethyl)-+HCl
Industrial Production Methods
In an industrial setting, the production of hexanamide,n-(1,1-dimethylethyl)- may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Hexanamide,n-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hexanoic acid, while reduction may produce hexylamine.
Scientific Research Applications
Hexanamide,n-(1,1-dimethylethyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which hexanamide,n-(1,1-dimethylethyl)- exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites. The pathways involved can include signal transduction, metabolic processes, and cellular regulation.
Comparison with Similar Compounds
Hexanamide,n-(1,1-dimethylethyl)- can be compared with other similar compounds such as:
Hexanamide: The parent compound without the tert-butyl substitution.
N,N-Dimethylhexanamide: A derivative with two methyl groups on the amide nitrogen.
Hexanoic acid: The carboxylic acid form of hexanamide.
The uniqueness of hexanamide,n-(1,1-dimethylethyl)- lies in its tert-butyl group, which imparts distinct steric and electronic properties, influencing its reactivity and applications.
Properties
CAS No. |
1190-31-4 |
|---|---|
Molecular Formula |
C10H21NO |
Molecular Weight |
171.28 g/mol |
IUPAC Name |
N-tert-butylhexanamide |
InChI |
InChI=1S/C10H21NO/c1-5-6-7-8-9(12)11-10(2,3)4/h5-8H2,1-4H3,(H,11,12) |
InChI Key |
IIDVPTZPTHTXSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 8a-hydroxy-3-oxo-2-propan-2-yl-5,6,7,8-tetrahydro-[1,3]oxazolo[3,2-a]pyridine-2-carboxylate](/img/structure/B13991899.png)











